molecular formula C11H21NO3 B11886831 tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate

tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate

Cat. No.: B11886831
M. Wt: 215.29 g/mol
InChI Key: SBZMUAXRAALHFD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 1-methoxyethylamine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 3-(1-methoxyethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8(14-5)9-6-12(7-9)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3

InChI Key

SBZMUAXRAALHFD-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)OC

Origin of Product

United States

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